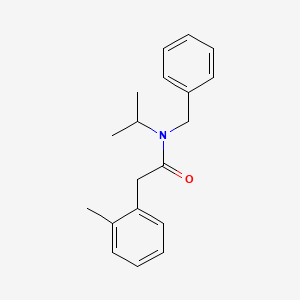
Nagrestipen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nagrestipen is a variant of the human macrophage inflammatory protein-1 alpha, also known as ECI 301. It is a protein-based therapeutic compound that has shown significant antitumor activity. This compound has been used in clinical trials for the treatment of cancer, particularly in the contexts of tumors, metastasis, radiation oncology, and the analysis of tumor metastasis .
Vorbereitungsmethoden
Nagrestipen is synthesized through recombinant DNA technology. The gene encoding the human macrophage inflammatory protein-1 alpha is modified to introduce a single amino acid substitution. This modified gene is then inserted into a suitable expression vector, which is introduced into a host cell line, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the modified protein, which is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Nagrestipen, being a protein, primarily undergoes reactions typical of peptides and proteins. These include:
Oxidation: this compound can undergo oxidation reactions, particularly at methionine and cysteine residues, which can affect its stability and activity.
Reduction: Disulfide bonds within the protein can be reduced to free thiol groups using reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: Amino acid residues within this compound can be substituted through site-directed mutagenesis to study the effects of specific residues on its activity.
Hydrolysis: Proteolytic enzymes can hydrolyze this compound, breaking it down into smaller peptide fragments
Wissenschaftliche Forschungsanwendungen
Nagrestipen has been extensively studied for its potential in cancer therapy. It has shown promise in enhancing the antitumor effects of radiotherapy, radiofrequency ablation, and hyperthermia treatment. The compound has been used in preclinical studies to improve tumor growth inhibition and induce the abscopal effect, where treatment of a local tumor leads to regression of untreated distant tumors . Additionally, this compound has been investigated for its role in modulating the immune response, making it a potential candidate for combination therapies in oncology .
Wirkmechanismus
Nagrestipen exerts its effects by modulating the activity of macrophages, a type of immune cell. The compound is a mutant derivative of macrophage inhibitory protein-1 alpha, which plays a role in the immune response by attracting and activating macrophages. This compound enhances the antitumor effects of local therapies by promoting an immune-mediated response that targets both the treated tumor and distant metastases. This mechanism involves the activation of immune pathways and the release of cytokines that enhance the body’s ability to fight cancer .
Vergleich Mit ähnlichen Verbindungen
Nagrestipen is unique in its ability to enhance the abscopal effect in cancer therapy. Similar compounds include other variants of macrophage inflammatory protein-1 alpha and other cytokines involved in immune modulation. For example:
Macrophage Inflammatory Protein-1 Beta: Another cytokine with similar immune-modulating properties.
Interleukin-2: A cytokine that stimulates the growth and activity of immune cells, used in cancer immunotherapy.
Granulocyte-Macrophage Colony-Stimulating Factor: A cytokine that promotes the production of white blood cells and is used to boost the immune response in cancer patients
This compound’s unique single amino acid substitution and its ability to enhance the abscopal effect make it a promising candidate for further research and development in cancer therapy.
Eigenschaften
CAS-Nummer |
166089-33-4 |
|---|---|
Molekularformel |
C338H516N88O108S4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


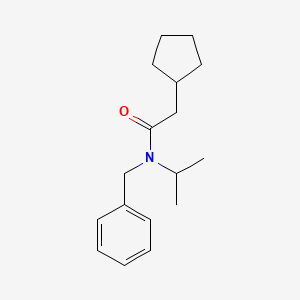
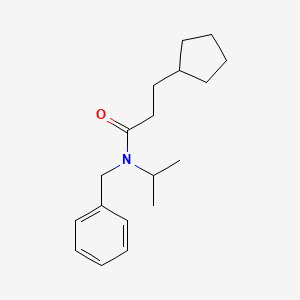
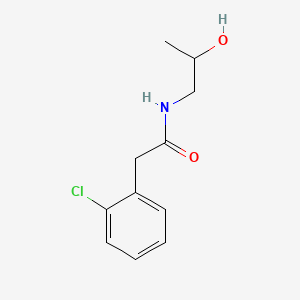
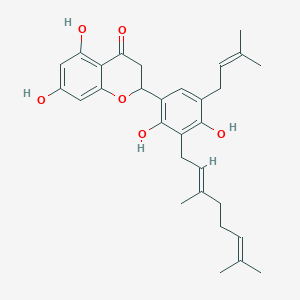
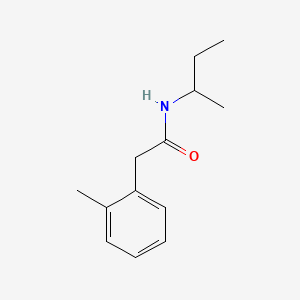
![ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B1170218.png)
